1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Benzodiazepine Receptor Structure-Activity Relationship Lipophilic Pocket

The compound 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-11-9) is a synthetic, polycyclic heteroaromatic molecule within the pyrazolo[4,3-c]quinoline class. It features a linear tetracyclic core with a characteristic 6,8-difluoro substitution on the quinoline ring and a bulky 4-tert-butylphenyl group at the N1 position of the pyrazole ring.

Molecular Formula C26H21F2N3
Molecular Weight 413.472
CAS No. 901044-11-9
Cat. No. B2450116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901044-11-9
Molecular FormulaC26H21F2N3
Molecular Weight413.472
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F
InChIInChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-19(12-10-17)31-25-20-13-18(27)14-22(28)24(20)29-15-21(25)23(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3
InChIKeyMNMABCJWRMGEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Core Structural and Procurement Profile


The compound 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-11-9) is a synthetic, polycyclic heteroaromatic molecule within the pyrazolo[4,3-c]quinoline class . It features a linear tetracyclic core with a characteristic 6,8-difluoro substitution on the quinoline ring and a bulky 4-tert-butylphenyl group at the N1 position of the pyrazole ring. This class of compounds has been extensively investigated for modulating central benzodiazepine receptors (CBRs), with the 6,8-difluoro pattern being historically associated with enhanced receptor affinity and in vivo anticonvulsant activity compared to non-fluorinated or dichloro analogs . The commercial availability of this specific substitution pattern with a tert-butylphenyl moiety presents a strategic procurement option for structure-activity relationship (SAR) studies targeting lipophilic bulk tolerance at the N1 domain of the CBR.

Why Generic 1-Aryl-pyrazolo[4,3-c]quinolines Cannot Substitute for CAS 901044-11-9 in SAR Studies


Simple substitution of CAS 901044-11-9 with other 1-aryl-3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives is likely to result in significant pharmacological divergence, particularly in potency and metabolic stability. The combination of the electron-withdrawing 6,8-difluoro pattern and the bulky, electron-donating 4-tert-butylphenyl group creates a unique steric and electronic profile not found in common analogs like the unsubstituted 6,8-difluoro-1,3-diphenyl derivative (CAS 901264-36-6) or the non-fluorinated 1-(4-tert-butylphenyl)-3-phenyl analog (CAS 901017-98-9) . Published data on the related 6,8-difluoro- and 7,9-dichloro-pyrazolo[4,3-c]quinolin-3-ones demonstrate that even subtle positional changes in halogenation lead to complete loss of in vivo anticonvulsant activity, underscoring the critical nature of this specific substitution vector . Therefore, for experiments designed to probe the N1 lipophilic pocket of the benzodiazepine receptor, this compound is not simply interchangeable with its close structural neighbors.

Quantitative Differentiation Data for 1-(4-tert-Butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline Procurement


Unique N1 Steric Bulk vs. 1-Phenyl Analog Enhances CBR Binding Pocket Exploration

The target compound introduces a 4-tert-butylphenyl group at N1, representing a significant increase in steric bulk and lipophilicity compared to the baseline 6,8-difluoro-1,3-diphenyl analog. While head-to-head binding data for this exact molecule is absent from the non-excluded literature, class-level evidence demonstrates that the N1-aryl substituent is a critical determinant of benzodiazepine receptor (CBR) affinity and intrinsic activity . In the extensively characterized patent series, the combination of a bulky N1 substituent with a 6,8-difluoro pattern was specifically claimed to produce compounds with high affinity for cerebral BDZ receptors and varying agonist/antagonist profiles, a property not accessible with smaller or unsubstituted N1-phenyl groups .

Benzodiazepine Receptor Structure-Activity Relationship Lipophilic Pocket

6,8-Difluoro Substitution is a Prerequisite for In Vivo Anticonvulsant Activity in Pyrazolo[4,3-c]quinoline Class

Published structure-activity relationship studies on 2-arylpyrazolo[4,3-c]quinolin-3-ones establish that the 6,8-difluoro substitution is essential for translating in vitro binding to in vivo anticonvulsant efficacy. In the anti-pentylenetetrazol (anti-PTZ) convulsion test in rats, activity was observed only for the 6,8-difluoroderivatives, while the closely related 7,9-dichloro derivatives were completely inactive . This critical biological differentiation provides strong class-level evidence that the 6,8-difluoro motif in CAS 901044-11-9 confers a distinct pharmacodynamic advantage over analogs with different halogenation patterns at the quinoline core.

Anticonvulsant In Vivo Pharmacology Benzodiazepine Receptor

Commercial Purity and Procurement Availability for Research Use

CAS 901044-11-9 is commercially available with a specified purity of 95%+ (HPLC) as a research-grade compound, suitable for in vitro and in vivo SAR studies . In contrast, many closely related analogs, such as 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl or 1-(4-bromophenyl)-6,8-difluoro-3-phenyl derivatives, are primarily available from sources excluded from this analysis, limiting verifiable quality comparisons for procurement. The explicit purity certification for this CAS number reduces the risk of purchasing an uncharacterized batch, a common issue with niche heterocyclic building blocks.

Chemical Procurement Purity Specification Research Chemical

Optimal Scientific and Procurement Applications for 1-(4-tert-Butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline


Structure-Activity Relationship (SAR) Study of Benzodiazepine Receptor N1 Sub-pocket

This compound is ideally suited as a chemical probe to investigate the steric and lipophilic tolerance of the N1 phenyl binding domain of the central benzodiazepine receptor. The integration of the 6,8-difluoro substructure, known from class-level evidence to be critical for in vivo anticonvulsant activity , with the unusually large 4-tert-butylphenyl group allows researchers to determine the maximum tolerated group size at this position. Comparative testing against the smaller 6,8-difluoro-1,3-diphenyl analog (CAS 901264-36-6) would directly quantify the effect of the tert-butyl group on receptor binding affinity and functional activity.

In Vivo Anticonvulsant Efficacy Screening in Rodent Models

Based on the class-level finding that only 6,8-difluoro-substituted pyrazolo[4,3-c]quinolines display anticonvulsant activity in the rat anti-pentylenetetrazol (PTZ) seizure model , this compound is a strong candidate for in vivo efficacy studies. Its unique N1 substitution pattern provides an opportunity to assess whether increased lipophilicity at this position can enhance blood-brain barrier penetration and duration of action compared to simpler 1-aryl analogs, a differentiation not achievable with non-difluorinated quinolines.

Chemical Synthesis and Medicinal Chemistry Building Block

As a commercially available building block with a certified purity of 95%+ , CAS 901044-11-9 can serve as a versatile intermediate for further derivatization. The reactive sites on the quinoline and pyrazole rings allow for late-stage functionalization, enabling the creation of focused libraries for psychotropic and anti-inflammatory agent discovery, while the pre-installed difluoro and tert-butylphenyl groups guarantee a unique chemical space exploration.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.